molecular formula C21H20N2O5 B3000236 1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-03-5

1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B3000236
CAS No.: 877811-03-5
M. Wt: 380.4
InChI Key: UQXAHRKDIKITQZ-UHFFFAOYSA-N
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Description

1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Research into novel sigma receptor ligands, including the synthesis and evaluation of spiro[2]benzopyran-1,4'-piperidines and spiro[2]benzofuran-1,4'-piperidines, reveals that compounds with a cyano group in position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity. These compounds have been highlighted for their binding properties for sigma(1) and sigma(2) receptors, indicating their potential in pharmacological applications related to sigma receptor modulation (Maier & Wünsch, 2002; Moltzen, Perregaard, & Meier, 1995).

Mercury Ion Detection

A substituted benzothiazolinic spiropyran synthesized through a specific reaction showed an affinity towards toxic metal ions, particularly Hg2+ ions, in aqueous solutions. This spiropyran derivative demonstrates potential as a sensitive, selective, and portable receptor for mercury ion detection, employing UV–vis, fluorescence spectroscopy, and digital image analysis for identification (Kumar, Sahoo, Arora, & Kumar, 2019).

Antimycobacterial Agents

Spiro compounds, synthesized through an efficient process, exhibited in vitro activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. This research suggests the potential of such compounds in developing new treatments for tuberculosis (Ranjith Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2009).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been explored as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their inhibitory abilities on nuclear HDACs and their in vitro antiproliferative activities, showing potential in cancer therapy due to their improved in vivo activity and pharmacokinetic properties (Thaler et al., 2012).

Synthetic Pathways and Novel Therapeutic Agents

Research into the synthesis and structure-activity relationship of spiro compounds, including spiro[isochroman-piperidine] analogs, has provided valuable insights into their potential as novel therapeutic agents. These studies highlight the importance of the spiro[chromane-2,4'-piperidine]-4(3H)-one structure in the development of new biologically active substances, with potential applications across various domains of medicinal chemistry (Yamato, Hashigaki, Hiramatsu, & Tasaka, 1981; Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Mechanism of Action

The mechanism of action of the compound would depend on its specific structure and the context in which it’s used. Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, research into new piperidine derivatives, such as “1’-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one”, could have significant implications for the pharmaceutical industry .

Properties

IUPAC Name

1'-(4-methyl-3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-6-7-15(12-17(14)23(26)27)20(25)22-10-8-21(9-11-22)13-18(24)16-4-2-3-5-19(16)28-21/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXAHRKDIKITQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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